4-Chlorobutylphosphonic acid
Overview
Description
4-Chlorobutylphosphonic acid is an organophosphorus compound with the molecular formula C4H10ClO3P It is characterized by the presence of a phosphonic acid group bonded to a 4-chlorobutyl chain
Mechanism of Action
Target of Action
4-Chlorobutylphosphonic acid is a type of phosphonic acid compound . Phosphonic acids are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The mode of action of phosphonic acids, in general, is complex. They can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate . .
Biochemical Pathways
Phosphonates, including this compound, are known to affect various biochemical pathways. For instance, they have been shown to alter fungal metabolism without reducing the growth rate . .
Pharmacokinetics
In general, the pharmacokinetic processes of drugs are often first-order, although zero-order also accounts for some processes such as the process of absorption .
Result of Action
In general, phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Action Environment
It is known that the broad application of phosphonic acids arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphite, which is then hydrolyzed to yield the desired phosphonic acid.
Another method involves the use of 4-chlorobutyronitrile as a starting material. The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the phosphonic acid via reaction with phosphorus trichloride and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids depending on the nucleophile used.
Scientific Research Applications
4-Chlorobutylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential use in the treatment of diseases such as osteoporosis and cancer due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Comparison with Similar Compounds
4-Chlorobutylphosphonic acid can be compared with other similar compounds such as:
4-Bromobutylphosphonic acid: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
4-Methylbutylphosphonic acid: Contains a methyl group instead of a halogen
4-Hydroxybutylphosphonic acid: Contains a hydroxyl group, making it more hydrophilic and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of a chlorobutyl chain and a phosphonic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chlorobutylphosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPJVKBALJCJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627643 | |
Record name | (4-Chlorobutyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7582-38-9 | |
Record name | (4-Chlorobutyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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